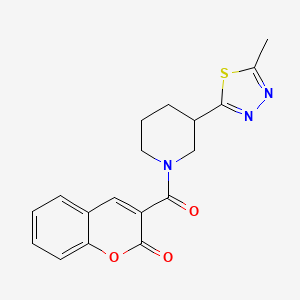

3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one, commonly known as MTDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTDP is a member of the coumarin family and contains a thiadiazole ring, which is known for its biological activity.

Applications De Recherche Scientifique

Synthesis and Characterization

Facile Synthesis of Thiazolo[3, 2]pyridines : A study by El‐Emary et al. (2005) describes the synthesis of novel methylene derivatives, including thiazolo[3,2]pyridine derivatives, through condensation and reflux processes. These compounds were evaluated for antimicrobial activities, highlighting the significance of structural variation in biological applications El‐Emary et al., 2005.

Novel Thiazolidinone Derivatives : Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives starting from an intermediate chromen compound, demonstrating a methodological approach to generating potentially active biological molecules Patel, Kumari, & Patel, 2012.

Benzothiazole Clubbed Chromene Derivatives : Gandhi et al. (2018) prepared a series of chromene derivatives via a multistep synthesis process, using piperidine as a catalyst. These compounds were tested for their anti-inflammatory activity, showcasing the relevance of chromene derivatives in developing anti-inflammatory agents Gandhi et al., 2018.

Biological Evaluation

Antibacterial and Antioxidant Derivatives : A study by Al-ayed (2011) synthesized chromen-2-one derivatives and evaluated their antibacterial and antioxidant activities. The research highlights the potential of these compounds as antibacterial agents Al-ayed, 2011.

Anti-cancerous Properties : Abdelwahab and Fekry (2022) synthesized new 4H-chromenes with potential analgesic and anticonvulsant activities, emphasizing the importance of structural modifications for enhanced biological activity. The study suggests that certain derivatives could be more beneficial for analgesic and anti-inflammatory activities Abdelwahab & Fekry, 2022.

Mécanisme D'action

Target of Action

The primary target of the compound “3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one” is the cardiac sarcomere . The cardiac sarcomere is an elegantly organized cellular structure found in cardiac and skeletal muscle made up of interdigitating thin and thick filaments .

Mode of Action

This compound selectively modulates the cardiac sarcomere, for example by potentiating cardiac myosin . Myosin is the protein responsible for transducing chemical energy (ATP hydrolysis) into force and directed movement .

Biochemical Pathways

The compound’s interaction with the cardiac sarcomere affects the contractile response of the heart. The thick filaments of the sarcomere are composed of myosin, which pulls on the thin filaments composed of a complex of proteins, including actin, during force generation . This interaction is dependent on changes in intracellular Ca 2+ levels .

Result of Action

The modulation of the cardiac sarcomere by this compound can be useful in the treatment of systolic heart failure, including congestive heart failure . By potentiating cardiac myosin, it can increase the contractility of the heart, potentially improving cardiac function in patients with heart failure .

Propriétés

IUPAC Name |

3-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-19-20-16(25-11)13-6-4-8-21(10-13)17(22)14-9-12-5-2-3-7-15(12)24-18(14)23/h2-3,5,7,9,13H,4,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPLMVDNSLSMEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one](/img/structure/B2775197.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)

![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)